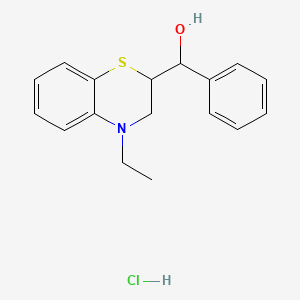
9-Tetradecen-5-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Tetradecen-5-olide: is a chemical compound with the molecular formula C14H24O2 . It is a type of lactone, specifically a delta-lactone, which is characterized by a ring structure containing an oxygen atom. This compound is known for its strong fatty, fruit-like aroma and is commonly used as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Tetradecen-5-olide typically involves the dehydration and cyclization of 5-hydroxy-9Z-tetradecenic acid . This process can be achieved through various methods, including the use of dehydrating agents and specific reaction conditions to promote the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods used can vary, but they generally involve similar principles of dehydration and cyclization, often optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 9-Tetradecen-5-olide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone into other functional groups, such as alcohols.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
9-Tetradecen-5-olide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of lactone chemistry and reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems or as a bioactive compound.
Industry: Beyond its use as a flavoring agent, this compound is also explored for its potential in creating new materials or as a precursor in chemical synthesis
Mecanismo De Acción
The mechanism by which 9-Tetradecen-5-olide exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, as a flavoring agent, it binds to olfactory receptors, eliciting a sensory response. In other contexts, it may act as a signaling molecule, modulating cellular processes .
Comparación Con Compuestos Similares
5-Tetradecen-13-olide: Another delta-lactone with a similar structure but differing in the position of the double bond.
Gephyromantolide A: A macrolide found in certain frog species, structurally related to 9-Tetradecen-5-olide
Uniqueness: this compound is unique due to its specific structure and the position of its double bond, which confer distinct chemical properties and biological activities. Its strong fatty, fruit-like aroma makes it particularly valuable as a flavoring agent, distinguishing it from other similar compounds .
Propiedades
Número CAS |
15456-70-9 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
6-non-4-enyloxan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3 |
Clave InChI |
JAJFALMXCYETOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC1CCCC(=O)O1 |
Densidad |
0.921-0.952 (20°) |
Descripción física |
Clear colourless liquid; Strong fatty fruit-like aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
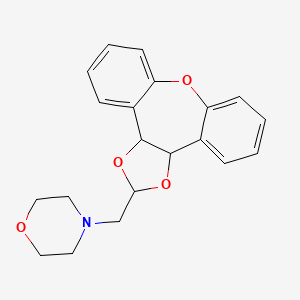
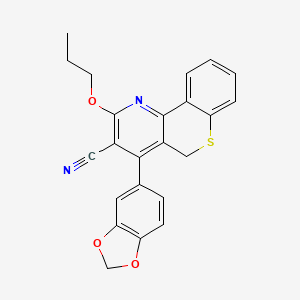
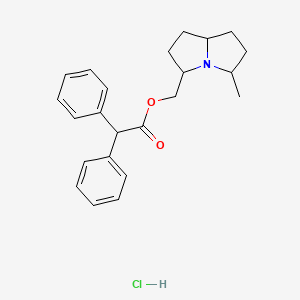
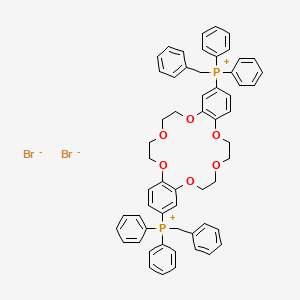
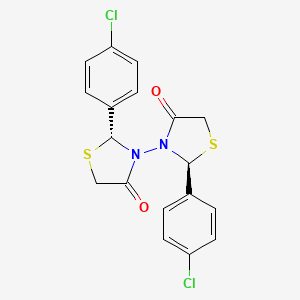
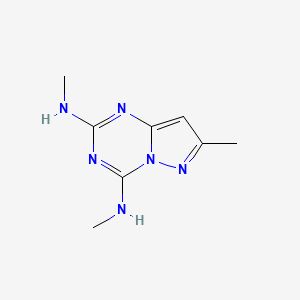
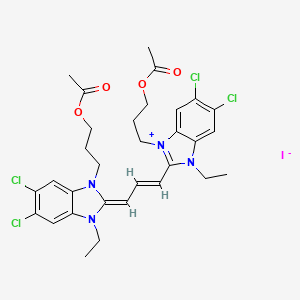
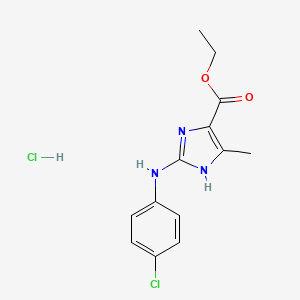
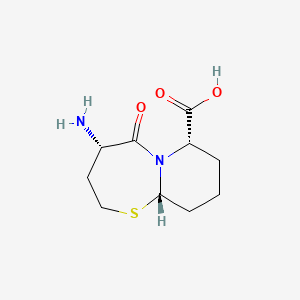
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
